molecular formula C17H11KN2O6S2 B12443894 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B12443894
M. Wt: 442.5 g/mol
InChI Key: PHUNRLYHXGMOLG-UHFFFAOYSA-M
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Description

The compound 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a rhodanine-furan conjugate characterized by a thiazolidinone core with a sulfanylidene group at position 2, a (5Z)-configured methylidene bridge linked to a 5-(4-nitrophenyl)furan moiety, and a propanoate ester at position 3 (CAS: 735269-97-3, Molecular Weight: 404.01 g/mol) . Its structure (Fig. 1) combines electron-withdrawing (4-nitrophenyl) and π-conjugated (furan) substituents, which influence electronic properties and biological activity. Rhodanine derivatives are known for diverse applications, including antimicrobial, antidiabetic, and anticancer activities .

Properties

Molecular Formula

C17H11KN2O6S2

Molecular Weight

442.5 g/mol

IUPAC Name

potassium;3-[5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1

InChI Key

PHUNRLYHXGMOLG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

Chemical Reactions Analysis

KYA1797K undergoes several types of chemical reactions, primarily focusing on the destabilization of β-catenin and RAS proteins. The compound binds directly to the RGS domain of Axin, enhancing the β-catenin destruction complex, which activates GSK3β and results in the degradation of β-catenin and RAS . Common reagents used in these reactions include Axin and GSK3β, and the major products formed are degraded β-catenin and RAS proteins.

Scientific Research Applications

The compound "3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate," also known as KYA1797, is a chemical compound with potential applications in scientific research .

Basic Information

  • Molecular Formula: C17H12N2O6S2C_{17}H_{12}N_2O_6S_2
  • Molecular Weight: 404.4 g/mol
  • Synonyms: KYA1797

Available Forms

  • **(Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
  • Potassium salt Potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, with a molecular weight of 442.5 g/mol

Potential Research Applications

While the provided search results do not detail specific applications or case studies for "3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate," the search results provide related compounds that may have similar applications:

  • Tryptophan-Kynurenine Metabolism: Research suggests that the kynurenine (KYN) pathway, which involves the metabolism of tryptophan (Trp), is linked to neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses. Compounds in this pathway are being investigated as potential risk factors, biomarkers, and targets for therapeutic interventions .
  • Neuroprotection: KYN metabolites, particularly kynurenic acid (KYNA), have shown neuroprotective effects through their antioxidant properties and antagonism of NMDA receptors .
  • Oxidative Stress Modulation: Metabolites in the KYN pathway, such as 3-HAA, can act as both pro-oxidants and antioxidants, depending on the cellular environment. This duality is important in understanding how KYN dysmetabolism contributes to neurodegenerative diseases, inflammation, and immune responses .

Mechanism of Action

KYA1797K exerts its effects by binding directly to the RGS domain of Axin, which enhances the β-catenin destruction complex. This activation leads to the phosphorylation and subsequent degradation of β-catenin and RAS proteins. The molecular targets involved include Axin, GSK3β, and β-catenin .

Comparison with Similar Compounds

The target compound is compared to structurally related rhodanine derivatives, focusing on substituent variations, physicochemical properties, and inferred biological relevance.

Structural Analogs and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Rhodanine-furan conjugate R₁: 5-(4-Nitrophenyl)furan; R₂: Propanoate C₂₀H₁₃N₂O₇S₂ 404.01
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Rhodanine R₁: 2-Methylbenzylidene; R₂: Phenyl C₁₇H₁₃NOS₂ 311.42
2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid Rhodanine-aryl conjugate R₁: 4-Chlorophenyl; R₂: 3-Phenylpropanoic acid C₁₉H₁₄ClNO₃S₂ 403.90
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophene-rhodanine conjugate R₁: Thiophen-2-yl; R₂: N-Phenylpropanamide C₁₈H₁₃N₂O₂S₃ 403.52
Ethyl 3-[(5Z)-4-oxidanylidene-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate Rhodanine-ester derivative R₁: Phenyl; R₂: Ethyl propanoate C₁₈H₁₈N₂O₃S₂ 382.48

Physicochemical and Electronic Properties

  • Electron Effects : The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the methylidene bridge compared to analogs with electron-donating groups (e.g., 2-methylbenzylidene in or 4-methoxyphenyl in ). This may improve reactivity in biological systems or catalytic processes.
  • Solubility: The propanoate ester in the target compound increases hydrophilicity relative to phenyl or thiophene substituents (e.g., ). However, ester hydrolysis under physiological conditions could convert it to the more acidic propanoic acid form .
  • Thermal Stability : Analogs with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit high predicted boiling points (~591.7°C), suggesting thermal robustness. The nitro group in the target compound may further stabilize the structure via resonance .

Biological Activity

The compound 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate , also known as potassium 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-thioxothiazolidin-3-yl]propanoate, is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Furan ring : Contributes to its reactivity and biological interactions.
  • Thiazolidine ring : Imparts specific pharmacological properties.
  • Nitrophenyl group : Enhances its ability to interact with biological targets.

Its molecular formula is C17H11KN2O6S2C_{17}H_{11}KN_2O_6S_2 with a molecular weight of approximately 442.5 g/mol .

Research indicates that potassium 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate exhibits significant biological activity through the following mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit various enzymes, particularly protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. For instance, it has an IC50 value of 130 nM against PTPN7, indicating potent inhibitory activity .
  • Signal Transduction Modulation : By forming stable complexes with specific proteins, this compound can modulate signal transduction pathways that are vital for cell growth and metabolism .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory responses by inhibiting leukocyte activation and modulating pro-inflammatory signaling pathways .

Biological Targets

The compound interacts with several key biological targets:

TargetEffectReference
Protein Tyrosine PhosphataseInhibition (IC50 = 130 nM)
CD11b/CD18 IntegrinsModulation of inflammatory response
Various metabolic enzymesInhibition leading to altered metabolism

Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of similar thiazolidine derivatives, it was found that compounds with structural similarities to potassium 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate significantly reduced leukocyte recruitment during acute inflammatory responses in murine models . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

Another research highlighted the antibacterial and antifungal activities of related compounds within the same chemical family. These findings indicate that potassium 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate may also possess antimicrobial properties worthy of further investigation .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions influence product purity?

Methodological Answer: The compound is synthesized via Knoevenagel condensation , reacting a substituted aldehyde (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) with a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one). Key variables include solvent choice (DMF or acetic acid), temperature (reflux conditions), and catalysts (e.g., sodium acetate or triethylamine). Microwave irradiation can enhance reaction efficiency compared to conventional heating, reducing reaction times and improving yields .

Q. Which spectroscopic techniques are most effective for characterizing its structural and electronic properties?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thione C=S at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions, with aromatic protons in the 7–8 ppm range and nitrophenyl signals showing distinct splitting patterns .
  • UV-Vis : Reveals electronic transitions influenced by the nitrophenyl and conjugated enone systems, with λmax typically between 300–400 nm .

Q. How does the nitro group at the 4-position of the phenyl ring influence reactivity in further derivatization?

Methodological Answer: The electron-withdrawing nitro group enhances electrophilicity at the furan methylidene carbon, facilitating nucleophilic additions (e.g., Michael additions). However, it may sterically hinder reactions at the para position. Reduction of the nitro group to an amine (using NaBH4/Pd-C) can alter electronic properties for downstream functionalization .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?

Methodological Answer: Density Functional Theory (DFT) models transition states and intermediates to identify energetically favorable pathways. For example, simulating the Knoevenagel condensation mechanism helps optimize solvent polarity and catalyst choice. The ICReDD framework integrates quantum calculations with experimental data, narrowing optimal conditions (e.g., solvent, temperature) via iterative feedback .

Q. How can substituents on the thiazolidinone core be modified to enhance biological activity, and what structural insights support this?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introducing electron-donating groups (e.g., methoxy) to the phenyl ring increases lipophilicity and membrane permeability.
  • Molecular Docking : Virtual screening against target proteins (e.g., kinases) identifies key interactions, such as hydrogen bonding between the thione sulfur and active-site residues .
  • In vitro Assays : Derivatives with propanoate esters show improved solubility, critical for bioavailability studies .

Q. How can contradictions in reported reaction yields under varying conditions be resolved?

Methodological Answer: Design of Experiments (DoE) statistically isolates critical variables (e.g., temperature, stoichiometry). For example, a central composite design can model interactions between solvent polarity and catalyst loading, identifying conditions that maximize yield while minimizing side products (e.g., deiodinated byproducts) .

Q. What mechanistic insights explain the stereoselectivity observed in Z/E isomer formation during synthesis?

Methodological Answer: The Z-isomer predominates due to steric hindrance between the nitrophenyl group and thiazolidinone sulfur, as confirmed by NOESY NMR (nuclear Overhauser effect between furan and thione protons). Solvent polarity also stabilizes the transition state favoring the Z-configuration .

Q. How do frontier molecular orbitals (FMOs) influence the compound’s reactivity in photochemical applications?

Methodological Answer: DFT-calculated FMOs reveal a low-energy LUMO localized on the nitro group and conjugated enone system, enabling charge-transfer interactions under UV light. This property is exploited in photocatalytic studies, where the compound acts as an electron acceptor .

Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • For reproducibility, report solvent purification methods (e.g., DMF dried over molecular sieves) .
  • Contradictory data on byproduct formation (e.g., deiodinated derivatives) should be contextualized via controlled experiments .

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